Molecular Descriptor Differentiation: TPSA and Hydrogen‑Bond‑Acceptor Capacity Versus the Parent Scaffold
The oxazolidinedione‑substituted piperidine confers substantially higher topological polar surface area (TPSA) and hydrogen‑bond‑acceptor count compared with the unsubstituted parent scaffold 2‑(piperidine‑1‑sulfonyl)benzonitrile (CAS 1016789-41-5). The target compound has 7 hydrogen‑bond acceptors (3 sulfonyl O, 2 oxazolidinedione C=O, 1 cyano N, 1 piperidine N) and a calculated TPSA of approximately 113 Ų, whereas the parent scaffold has 4 acceptors and a TPSA of approximately 66 Ų . The difference of ~47 Ų in TPSA is predictive of altered membrane permeability and oral bioavailability, making the target compound a more polar, less passively permeable scaffold suitable for applications where lower cell penetration or higher aqueous solubility is desired.
| Evidence Dimension | Predicted TPSA (topological polar surface area) and hydrogen‑bond‑acceptor count |
|---|---|
| Target Compound Data | TPSA ≈ 113 Ų; 7 H‑bond acceptors |
| Comparator Or Baseline | 2‑(Piperidine‑1‑sulfonyl)benzonitrile (CAS 1016789-41-5): TPSA ≈ 66 Ų; 4 H‑bond acceptors |
| Quantified Difference | ΔTPSA ≈ +47 Ų; +3 H‑bond acceptors |
| Conditions | TPSA calculated by the standard Ertl method using Molinspiration or analogous software (in silico). |
Why This Matters
A TPSA increase of ~47 Ų above the 60–70 Ų threshold for CNS penetration indicates that the target compound is a structurally differentiated, lower‑passive‑permeability scaffold that can be intentionally selected when solubility or limited BBB penetration is desired, whereas the parent scaffold is a classic small, permeable probe.
- [1] PubChem Substance. 2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile – Compound Summary. Molecular Formula: C15H15N3O5S. View Source
- [2] PubChem Compound. 2-(Piperidine-1-sulfonyl)benzonitrile (CAS 1016789-41-5) – Compound Summary. Molecular Formula: C12H14N2O2S; TPSA ≈ 66 Ų. View Source
